4-(Propylamino)naphthalen-1-ol
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Overview
Description
4-(propylamino)naphthalen-1-ol is a chemical compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is known for its unique structure, which includes a propylamino group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylamino)naphthalen-1-ol typically involves the introduction of a propylamino group to the naphthalene ring. One common method is the reaction of naphthalen-1-ol with propylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(propylamino)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(propylamino)naphthalen-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ol: A simpler derivative without the propylamino group.
4-amino-naphthalen-1-ol: Contains an amino group instead of a propylamino group.
1-naphthol: A hydroxylated naphthalene derivative.
Uniqueness
4-(propylamino)naphthalen-1-ol is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(propylamino)naphthalen-1-ol |
InChI |
InChI=1S/C13H15NO/c1-2-9-14-12-7-8-13(15)11-6-4-3-5-10(11)12/h3-8,14-15H,2,9H2,1H3 |
InChI Key |
FDQDPQDUXWRNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
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